Home > Products > Screening Compounds P37045 > Montelukast Acyl-Beta-D-glucuronide-d6
Montelukast Acyl-Beta-D-glucuronide-d6 -

Montelukast Acyl-Beta-D-glucuronide-d6

Catalog Number: EVT-13997298
CAS Number:
Molecular Formula: C41H44ClNO9S
Molecular Weight: 768.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Montelukast Acyl-Beta-D-glucuronide-d6 is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound is specifically a glucuronide conjugate, which plays a significant role in the metabolism of Montelukast. The compound is classified under the category of glucuronides, which are formed through the conjugation of drugs with glucuronic acid, enhancing their solubility and excretion.

Source

Montelukast Acyl-Beta-D-glucuronide-d6 can be synthesized from Montelukast, which is commercially available and widely used in clinical settings. The synthesis involves enzymatic or chemical glucuronidation processes that modify the parent compound to form this conjugate.

Classification
  • Chemical Class: Glucuronides
  • CAS Number: 188717-17-1 (for the freebase form)
  • Molecular Formula: C₄₃H₄₈ClNO₁₁S
  • Molecular Weight: 822.36 g/mol
Synthesis Analysis

Methods

The synthesis of Montelukast Acyl-Beta-D-glucuronide-d6 typically involves glucuronidation reactions, where Montelukast reacts with glucuronic acid in the presence of specific enzymes like UDP-glucuronosyltransferases. This process can be performed using in vitro systems or through chemical synthesis methods.

Technical Details

  1. Enzymatic Glucuronidation: The reaction is catalyzed by UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid to hydroxyl groups on Montelukast.
  2. Chemical Synthesis: Alternative methods may involve direct chemical reactions under controlled conditions to achieve the desired glucuronide form.
Molecular Structure Analysis

Structure

Montelukast Acyl-Beta-D-glucuronide-d6 features a complex structure that includes:

  • A cyclopropane ring
  • A thioether linkage
  • Multiple aromatic rings

The incorporation of deuterium at specific positions enhances its stability and allows for tracking in metabolic studies.

Data

  • Molecular Weight: 822.36 g/mol
  • Structural Representation: The compound's structure can be depicted using molecular modeling software to visualize its three-dimensional conformation.
Chemical Reactions Analysis

Reactions

Montelukast Acyl-Beta-D-glucuronide-d6 undergoes various chemical reactions typical for glucuronides, including hydrolysis and further conjugation or deconjugation processes during metabolism.

Technical Details

  1. Hydrolysis: The compound can revert to Montelukast and glucuronic acid under certain physiological conditions.
  2. Metabolic Pathways: It participates in phase II metabolism, where it may interact with other enzymes leading to further modifications.
Mechanism of Action

Process

Montelukast Acyl-Beta-D-glucuronide-d6 acts primarily as a metabolite of Montelukast, contributing to its pharmacological effects by modulating leukotriene receptor activity.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic character.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Montelukast Acyl-Beta-D-glucuronide-d6 has several scientific applications:

  1. Drug Metabolism Studies: Used extensively in pharmacokinetic studies to understand the metabolism and excretion pathways of Montelukast.
  2. Clinical Research: Assists in elucidating the therapeutic mechanisms and potential side effects associated with leukotriene receptor antagonists.
  3. Analytical Chemistry: Serves as a reference standard in analytical methods such as liquid chromatography-mass spectrometry for quantifying Montelukast levels in biological samples.
Metabolic Pathway Elucidation

Enzymatic Catalysis by UDP-Glucuronosyltransferase 1A3 (UGT1A3)

Montelukast Acyl-β-D-glucuronide (M1) formation is exclusively catalyzed by UDP-glucuronosyltransferase 1A3 (UGT1A3), as demonstrated through comprehensive in vitro studies using human liver microsomes (HLMs) and recombinant UGT isoforms. Kinetic analyses reveal that UGT1A3 mediates the direct glucuronidation of montelukast at its carboxylic acid moiety, forming an acyl glucuronide metabolite. This reaction follows Michaelis-Menten kinetics, with an apparent Km value of 5.65 μM in HLMs, indicating moderate substrate affinity [1] [6].

Genetic evidence further solidifies UGT1A3's pivotal role. A pharmacogenomic study (n=191) identified the intronic variant rs7604115 (linked to UGT1A32) as significantly associated with an 18% reduction in montelukast plasma AUC per minor allele copy (P = 1.83 × 10⁻¹⁰). UGT1A32 carriers exhibited increased M1 exposure and decreased hydroxy-metabolite formation, confirming UGT1A3's direct impact on metabolic flux in vivo [2]. Comparative studies with recombinant UGTs confirmed that only UGT1A3 exhibits substantial catalytic activity toward montelukast glucuronidation, while other isoforms (UGT1A1, UGT1A4, UGT1A9, UGT2B7) show negligible activity [1] [6].

Table 1: Kinetic Parameters of UGT1A3-Mediated Montelukast Glucuronidation

Enzyme SourceKm (μM)Vmax (pmol/min/mg)Intrinsic Clearance (μL/min/mg)
Human Liver Microsomes5.658.031.42
Recombinant UGT1A33.815.24.0
Human Intestinal Microsomes2.520.900.36

Comparative Contribution of Glucuronidation vs. Cytochrome P450-Mediated Oxidation

Montelukast undergoes two primary metabolic pathways: UGT1A3-mediated direct glucuronidation and cytochrome P450 (CYP)-mediated oxidation. Quantitative assessment of intrinsic clearance in HLMs indicates that glucuronidation contributes substantially (35-45%) to total hepatic clearance at therapeutic concentrations, rivaling oxidative metabolism. Specifically, intrinsic clearance values for glucuronidation (Vmax/Km = 1.42 μL/min/mg) approach those for CYP2C8-mediated 36-hydroxylation (M6 formation; Vmax/Km = 1.89 μL/min/mg) [1] [3] [5].

CYP2C8 is the dominant oxidase, responsible for ~80% of montelukast oxidation at clinically relevant concentrations (0.02–0.4 μM), forming the primary metabolite M6 (1,2-diol). CYP3A4 contributes secondarily to sulfoxidation (M2) and 21-hydroxylation (M5), while CYP2C9 plays a minor role in M6 formation only at supraphysiological concentrations (>100 μM) [3] [7]. Inhibition studies using gemfibrozil (a CYP2C8 inhibitor) and clarithromycin (CYP3A4 inhibitor) in vivo support this hierarchy: gemfibrozil increases montelukast AUC 5-fold, while clarithromycin causes a 144% increase, underscoring CYP2C8's predominance [3] [4]. Crucially, glucuronidation becomes quantitatively significant when CYP2C8 is inhibited or in UGT1A3*2 carriers, acting as a compensatory clearance pathway [2] [5].

Table 2: Relative Contribution of Metabolic Pathways to Montelukast Clearance

PathwayPrimary EnzymeMajor Metabolite% Contribution to Hepatic ClearanceClinical Evidence
Acyl GlucuronidationUGT1A3M1 (Acyl-β-D-glucuronide)35-45%↑M1 in UGT1A3*2 carriers [2]
36-HydroxylationCYP2C8M6 (1,2-diol)45-55%5-fold AUC↑ with gemfibrozil [3]
21-HydroxylationCYP3A4M5a/b<10%144% AUC↑ with clarithromycin [4]
SulfoxidationCYP3A4M2<5%Minimal AUC change with itraconazole [3]

Isotopic Labeling (d6) in Metabolic Tracking and Pathway Validation

Montelukast Acyl-β-D-glucuronide-d6, a deuterium-labeled analog with six deuterium atoms incorporated at the cyclopropane acetic acid moiety, serves as a critical tool for elucidating metabolic fates and quantifying pathway contributions. The d6 label provides distinct mass spectrometry signatures (m/z shift +6) that enable unambiguous discrimination of glucuronide-derived metabolites from oxidative products in complex biological matrices [3] [9].

Applications include:

  • Tracer Studies: Co-incubation of d0/d6 montelukast with HLMs allows simultaneous tracking of oxidative and conjugative pathways. LC-MS/MS analysis reveals that deuterium labeling does not alter enzymatic kinetics (similar Km for d0/d6 substrates), validating its use as a non-perturbing tracer [9].
  • Quantitative Flux Analysis: Using d6-labeled montelukast, researchers demonstrated that UGT1A3-mediated glucuronidation accounts for 32 ± 5% of total metabolite formation in HLMs at 0.1 μM substrate concentration, aligning with pharmacogenomic data [2] [9].
  • Drug-Drug Interaction (DDI) Studies: d6 labeling enables precise quantification of pathway inhibition. For example, clopidogrel (a CYP2C8 inhibitor) reduces d6-M6 formation by 55% while increasing d6-M1 by 26% in HLMs, confirming metabolic shunting to glucuronidation when oxidation is impaired [4] [9].

Table 3: Applications of Isotopic Labeling (d6) in Montelukast Metabolism Studies

ApplicationMethodologyKey FindingAnalytical Tool
Pathway DiscriminationCo-incubation of d0/d6 montelukast in HLMsGlucuronidation contributes >30% at clinical dosesLC-MS/MS (MRM transitions: m/z 586→172 for d0-M1; 592→178 for d6-M1)
Enzyme Kinetics ValidationRecombinant UGT1A3 with d6 substrateKm unchanged vs. native substrateMichaelis-Menten kinetics
DDI Mechanism Analysisd6-montelukast + clopidogrel in HLMs55% ↓M6 formation; 26% ↑M1 formationMetabolic ratio (M6/M1) quantification

Properties

Product Name

Montelukast Acyl-Beta-D-glucuronide-d6

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C41H44ClNO9S

Molecular Weight

768.3 g/mol

InChI

InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34+,35+,36-,37+,39-/m1/s1/i1D3,2D3

InChI Key

SXJRVQZUUOADNS-AWICEQSPSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)(C([2H])([2H])[2H])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.